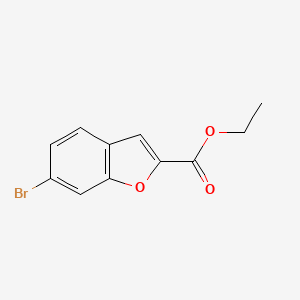

Ethyl 6-bromobenzofuran-2-carboxylate

CAS No.: 907945-62-4

Cat. No.: VC2355655

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 907945-62-4 |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | ethyl 6-bromo-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 |

| Standard InChI Key | BHQBSMLYZIRFHX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br |

Introduction

Structure and Physical Properties

Ethyl 6-bromobenzofuran-2-carboxylate features a benzofuran core with specific functional group substitutions. The molecular structure consists of a benzofuran scaffold with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position, giving it unique chemical and physical characteristics that contribute to its reactivity and applications.

Molecular Structure

The compound has a planar structure with the carboxyl group aligned at a slight angle relative to the benzofuran fused-ring system. This structural arrangement contributes to its reactivity patterns and potential for further functionalization. The benzofuran core provides aromatic character while the bromine substituent and carboxylate group serve as reactive sites for various chemical transformations .

Physical Properties

The physical properties of ethyl 6-bromobenzofuran-2-carboxylate are summarized in the following table:

This compound exhibits moderate solubility in common organic solvents such as methanol, ethanol, dichloromethane, and dimethylsulfoxide, while showing poor solubility in water due to its hydrophobic nature. The presence of the bromine atom contributes to the compound's lipophilicity, as indicated by its LogP value of 3.83 .

Chemical Properties

The chemical properties of ethyl 6-bromobenzofuran-2-carboxylate are largely determined by the functional groups present in its structure. The compound possesses several reactive sites that make it valuable for various chemical transformations.

Reactivity Patterns

The reactivity of ethyl 6-bromobenzofuran-2-carboxylate is characterized by the following key aspects:

-

The bromine atom at the 6-position can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

-

The ethyl carboxylate group can participate in esterification, hydrolysis, and transesterification reactions.

-

The benzofuran core can undergo electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene due to the presence of the oxygen-containing heterocycle.

-

The compound can be reduced or oxidized under appropriate conditions to yield various derivatives with modified functional groups.

These reactivity patterns make ethyl 6-bromobenzofuran-2-carboxylate a versatile building block in organic synthesis and medicinal chemistry .

Applications

Ethyl 6-bromobenzofuran-2-carboxylate has found applications in various fields, with particular emphasis on pharmaceutical and agricultural research.

Pharmaceutical Applications

The compound has been evaluated for its pharmacological properties and serves as an important intermediate in the synthesis of bioactive molecules. Related benzofuran derivatives have demonstrated significant biological activities, including:

-

Anticancer Activity: Derivatives of benzofuran structures have shown promise in inhibiting cancer-associated enzymes and pathways.

-

Antimicrobial Properties: Certain benzofuran compounds exhibit antibacterial and antifungal activities.

-

Neurological Applications: Related compounds have been investigated for effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The position of the bromine atom at the 6-position confers specific reactivity patterns that can be exploited in drug design strategies. Furthermore, the carboxylate group serves as a handle for further functionalization, allowing for the generation of diverse chemical libraries for biological screening .

Agricultural Applications

Benzofuran derivatives, including compounds structurally similar to ethyl 6-bromobenzofuran-2-carboxylate, have been explored for applications in agriculture:

-

Pesticidal Activity: Certain benzofuran compounds have demonstrated effectiveness against agricultural pests.

-

Herbicidal Properties: The compound's structural features may enable interactions with plant biochemical processes, making it a candidate for herbicide development.

These potential applications highlight the compound's versatility beyond pharmaceutical research .

Comparison with Related Compounds

Ethyl 6-bromobenzofuran-2-carboxylate belongs to a family of substituted benzofuran derivatives, each with distinct properties and applications. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications.

Structural Analogs

The following table compares ethyl 6-bromobenzofuran-2-carboxylate with structurally related compounds:

The position of substituents on the benzofuran core significantly influences the compound's chemical reactivity, physical properties, and biological activities. For instance, the shift of the bromine atom from the 6-position to the 5-position (as in ethyl 5-bromobenzofuran-2-carboxylate) alters the electronic distribution in the molecule, potentially affecting its interactions with biological targets .

Research Significance

Ethyl 6-bromobenzofuran-2-carboxylate has attracted research interest due to its potential applications in various fields. The compound serves as a valuable intermediate in the synthesis of more complex molecules with biological activities.

Structure-Activity Relationships

Studies on benzofuran derivatives have revealed important structure-activity relationships that can guide the design of new bioactive compounds. The 6-bromo substitution pattern in ethyl 6-bromobenzofuran-2-carboxylate offers a specific electronic and steric environment that influences interactions with biological targets. Research has shown that modifications to the benzofuran core, including variations in substituent patterns, can enhance selectivity and potency for specific applications .

Synthetic Utility

The compound's reactive functional groups make it a versatile building block in organic synthesis. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the carboxylate group can be transformed into numerous derivatives, including amides, hydrazides, and reduced alcohols. These transformations expand the chemical space accessible from this single compound, facilitating the development of diverse molecular libraries for screening against biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume